2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol
CAS No.: 866144-84-5
Cat. No.: VC7488045
Molecular Formula: C20H17N3O3
Molecular Weight: 347.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866144-84-5 |
|---|---|
| Molecular Formula | C20H17N3O3 |
| Molecular Weight | 347.374 |
| IUPAC Name | 2-[3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenol |
| Standard InChI | InChI=1S/C20H17N3O3/c1-25-18-8-7-13(11-19(18)26-2)15-12-21-23-10-9-16(22-20(15)23)14-5-3-4-6-17(14)24/h3-12,24H,1-2H3 |
| Standard InChI Key | SAOSKEQDVBMJSI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)C4=CC=CC=C4O)OC |
Introduction
Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatility and potential therapeutic applications. These compounds are known for their anticancer, psychopharmacological, and enzymatic inhibitory activities . The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction between NH-3-aminopyrazoles and various 1,3-biselectrophilic compounds .
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves several steps, starting with the formation of the pyrazole ring, followed by its fusion with a pyrimidine ring. This process can be achieved through various methods, including the use of β-dicarbonyls, β-enaminones, and other electrophilic compounds . The versatility of this scaffold allows for modifications at multiple positions, which is crucial for designing compounds with specific biological activities.
Biological Activities of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines have been explored for their potential in treating various diseases due to their broad spectrum of biological activities. They have shown promise as anticancer agents, antiviral compounds, and selective protein inhibitors . For instance, some derivatives have been identified as potential leads for antituberculosis therapy .
Potential Applications of 2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol
While specific data on 2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol is limited, compounds within the pyrazolo[1,5-a]pyrimidine class are being researched for their therapeutic potential. The presence of a 3,4-dimethoxyphenyl group could potentially enhance biological activity by influencing the compound's pharmacokinetic properties or interaction with biological targets.
Data Table: Examples of Pyrazolo[1,5-a]pyrimidine Derivatives
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